molecular formula C16H22N6O2S2 B6557158 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1040669-34-8

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B6557158
CAS RN: 1040669-34-8
M. Wt: 394.5 g/mol
InChI Key: OEJZYZDEAZOGQI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring several functional groups, including a cyclohexylcarbamoyl group, a thiazole ring, and a thiadiazole ring. These groups are common in many pharmaceuticals and biologically active compounds due to their ability to participate in various chemical reactions and form stable structures .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic interactions between them. The presence of the thiazole and thiadiazole rings suggests that the compound could have interesting electronic properties and potentially form multiple hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, the amide group could be involved in hydrolysis or condensation reactions, while the thiazole and thiadiazole rings could potentially undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often involved in interactions with enzymes or receptors, where they can act as inhibitors or activators .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2S2/c1-10-21-22-16(26-10)19-13(23)8-7-12-9-25-15(18-12)20-14(24)17-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,19,22,23)(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZYZDEAZOGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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